molecular formula C9H8N2O2 B12958395 7-Methoxy-1H-indazole-3-carbaldehyde

7-Methoxy-1H-indazole-3-carbaldehyde

Cat. No.: B12958395
M. Wt: 176.17 g/mol
InChI Key: VLFGPCFGXQRFBQ-UHFFFAOYSA-N
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Description

7-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The methoxy group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the specific reaction.

Major Products:

    Oxidation: 7-Methoxy-1H-indazole-3-carboxylic acid.

    Reduction: 7-Methoxy-1H-indazole-3-methanol.

    Substitution: Various substituted indazoles, depending on the nucleophile used.

Scientific Research Applications

7-Methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, indazole derivatives often act as enzyme inhibitors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The methoxy and aldehyde groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-1H-indazole-3-carbaldehyde provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted drug design and other specialized applications.

Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

7-methoxy-2H-indazole-3-carbaldehyde

InChI

InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11)

InChI Key

VLFGPCFGXQRFBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C(NN=C21)C=O

Origin of Product

United States

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